3-Ethyloxan-4-one
Overview
Description
3-Ethyloxan-4-one is a chemical compound with the CAS Number: 21398-42-5 and a linear formula of C7H12O2 . It is also known by the synonym 3-ethyltetrahydro-4H-pyran-4-one . The compound has a molecular weight of 128.17 . It is stored in a sealed, dry environment at 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Ethyloxan-4-one is 1S/C7H12O2/c1-2-6-5-9-4-3-7(6)8/h6H,2-5H2,1H3 . This code provides a way to encode the molecular structure of the compound using a standard notation.Physical And Chemical Properties Analysis
3-Ethyloxan-4-one is a liquid at room temperature . The compound is stored at a temperature between 2-8°C in a dry, sealed environment .Scientific Research Applications
Polymerization and Copolymer Synthesis
3-Ethyloxan-4-one is significant in the field of polymer science. For instance, its derivatives play a role in the polymerization processes. The ring-opening polymerization of 3-methyl-1,4-dioxan-2-one, a related compound, leads to polymers with alternating lactic acid and ethylene oxide units. These polymers have been characterized by various spectroscopic methods and exhibit properties like a low glass transition temperature, making them potentially useful for specific applications in materials science (Bechtold, Hillmyer & Tolman, 2001).
Anti-Inflammatory Drug Synthesis
In pharmaceutical research, compounds related to 3-Ethyloxan-4-one show potential as anti-inflammatory agents. A study on 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, a novel potential anti-inflammatory agent, involved comprehensive investigations on its molecular structure and properties using various spectroscopic techniques. This research could aid in understanding the biological activity mechanisms of such compounds (Al-Tamimi et al., 2014).
Biocatalytic Synthesis
3-Ethyloxan-4-one derivatives are used in biocatalytic synthesis methods. A study presented an innovative and environmentally friendly one-pot biocatalytic synthesis of small libraries of certain compounds using related esters in lemon juice as a solvent and catalyst. This method is significant for green chemistry due to its low waste production and excellent efficiency (Petronijević et al., 2017).
Conducting Polymer Applications
The derivatives of 3-Ethyloxan-4-one, such as poly(3,4-ethylenedioxythiophene) and its derivatives, are pivotal in the development of conducting polymers. These materials exhibit a range of optical and electronic properties, making them suitable for applications in electrochemical devices and static charge dissipation films (Groenendaal et al., 2000).
Heterogeneous Catalysis
In organic synthesis, 3-Ethyloxan-4-one related compounds are involved in the development of novel synthetic methods. For example, the synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones was developed using a heterogeneous catalyst, demonstrating the versatility of these compounds in facilitating diverse organic reactions (Zhang et al., 2018).
Safety and Hazards
The safety information for 3-Ethyloxan-4-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
3-ethyloxan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-5-9-4-3-7(6)8/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAUOFGOKSBMMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21398-42-5 | |
Record name | 3-ethyloxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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